molecular formula C21H16N2O2 B14489742 1,2-Dimethyl-3-(4-nitrophenyl)benzo[F]quinoline CAS No. 63316-86-9

1,2-Dimethyl-3-(4-nitrophenyl)benzo[F]quinoline

Cat. No.: B14489742
CAS No.: 63316-86-9
M. Wt: 328.4 g/mol
InChI Key: OUDYQPNWSXSLIL-UHFFFAOYSA-N
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Description

1,2-Dimethyl-3-(4-nitrophenyl)benzo[F]quinoline is a heterocyclic aromatic compound that belongs to the benzoquinoline family. This compound is characterized by the presence of a quinoline core, which is fused with a benzene ring, and substituted with methyl and nitrophenyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-3-(4-nitrophenyl)benzo[F]quinoline can be achieved through several synthetic routes. One common method involves the Friedländer synthesis, which is a well-known reaction for constructing quinoline derivatives. This method typically involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions .

Another approach is the Pfitzinger reaction, which involves the reaction of isatin derivatives with aromatic aldehydes in the presence of a base. This method is particularly useful for synthesizing quinoline derivatives with various substituents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-3-(4-nitrophenyl)benzo[F]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-3-(4-nitrophenyl)benzo[F]quinoline involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dimethyl-3-(4-nitrophenyl)benzo[F]quinoline is unique due to the presence of both methyl and nitrophenyl substituents, which confer distinct chemical and biological properties. The nitrophenyl group, in particular, enhances the compound’s potential for various chemical reactions and biological activities.

Properties

CAS No.

63316-86-9

Molecular Formula

C21H16N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

1,2-dimethyl-3-(4-nitrophenyl)benzo[f]quinoline

InChI

InChI=1S/C21H16N2O2/c1-13-14(2)21(16-7-10-17(11-8-16)23(24)25)22-19-12-9-15-5-3-4-6-18(15)20(13)19/h3-12H,1-2H3

InChI Key

OUDYQPNWSXSLIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=C1C3=CC=CC=C3C=C2)C4=CC=C(C=C4)[N+](=O)[O-])C

Origin of Product

United States

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